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Compound of Interest

Compound Name: (D-Lys6)-LH-RH
CAS No.: 52671-12-2
Cat. No.: B1593939
Get Quote
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Executive Summary

(D-Lys6)-LH-RH (Luteinizing Hormone-Releasing Hormone) is a potent, synthetic decapeptide
agonist of the GnRH receptor. By substituting the native Glycine at position 6 with D-Lysine,
this analogue achieves two critical pharmacological enhancements: stabilization of the
bioactive

-turn conformation and introduction of a reactive primary amine for conjugation.

This guide details the structural rationale, solid-phase peptide synthesis (SPPS) protocols, and
downstream conjugation strategies for developing (D-Lys6)-LH-RH based targeted
therapeutics (e.g., peptide-drug conjugates for prostate or ovarian cancer).

Part 1: Molecular Architecture & SAR
The native mammalian GnRH sequence (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH

) is rapidly degraded in vivo and possesses high conformational flexibility. The (D-Lys6)
modification addresses these limitations through specific structural mechanisms.
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Parameter Data

Sequence (1-Letter) pGlu-H-W-S-Y-k-L-R-P-G-NH

pGlu-His-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-Gly-

Sequence (3-Letter) NH
Molecular Weight ~1253.4 Da
Isoelectric Paoint (pl) ~9.6 (Due to Arg and Lys basic residues)

High in water/acidic buffers; moderate in

Solubility
MeOH/ACN

Structure-Activity Relationship (SAR)

o -Turn Stabilization: The native Gly6 allows the peptide to adopt multiple random
conformations. The D-chirality of Lysine at position 6 sterically forces the peptide backbone
into a Type II'

-turn. This brings the N-terminus (activation domain) and C-terminus (binding domain) into
the optimal proximity for receptor docking [1].

o Proteolytic Resistance: The D-amino acid renders the Tyr5-D-Lys6 peptide bond resistant to
cleavage by endopeptidases that typically degrade the native Tyr5-Gly6 bond.

e Functional Handle: The

-amino group of D-Lys6 serves as a solvent-exposed attachment point for cytotoxic payloads
(e.g., Doxorubicin) without disrupting the receptor-binding affinity of the peptide backbone

2].

Mechanism of Action

Upon binding the GnRH receptor (GnRHR) on gonadotrophs, (D-Lys6)-LH-RH triggers a G-
protein coupled cascade. Continuous stimulation leads to receptor desensitization and
downregulation, paradoxically suppressing LH/FSH release—a mechanism utilized in hormone-
dependent cancer therapy.
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Figure 1: Signal transduction pathway activated by (D-Lys6)-LH-RH binding.

Part 2: Chemical Synthesis Strategy (Fmoc-SPPS)

The synthesis of (D-Lys6)-LH-RH requires a robust Solid Phase Peptide Synthesis (SPPS)
protocol. The C-terminal amide necessitates the use of Rink Amide resin.[1]
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Experimental Protocol
1. Resin Selection & Loading[1]
e Resin: Rink Amide MBHA resin (Loading: 0.5 — 0.7 mmol/g).

 Justification: The MBHA linker yields a C-terminal amide upon TFA cleavage, mimicking the
native hormone's terminus which is essential for biological activity.

2. Amino Acid Protection Strategy

Standard Fmoc-protected amino acids are used.

e N-terminal: Pyroglutamic acid (pGlu) is introduced as Fmoc-pGlu-OH or formed by
cyclization of Gln on-resin (though direct coupling is preferred for purity).

» Side Chain Protections:

o His(Trt)[2]
o Trp(Boc)

o Ser(tBu)

o Tyr(tBu)

o Arg(Pbf)

o D-Lys:

= Scenario A (Peptide only): Use Fmoc-D-Lys(Boc)-OH.

» Scenario B (On-Resin Conjugation): Use Fmoc-D-Lys(Dde)-OH or Fmoc-D-Lys(Alloc)-
OH. This allows selective deprotection of the Lysine side chain while the peptide
remains anchored to the resin [3].

3. Coupling Cycle (Standard)

Perform the following cycle for each amino acid (0.1 mmol scale):
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Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

Activation: Dissolve 4.0 eq of Fmoc-AA-OH and 3.9 eq of HBTU (or HATU for difficult
couplings) in DMF. Add 8.0 eq of DIEA.

Coupling: Add activated solution to resin.[3] Shake for 45-60 min at Room Temperature.

Monitoring: Perform Kaiser Test (Ninhydrin). If blue (positive), repeat coupling.

4. Cleavage & Global Deprotection
e Wash resin with DCM (3x) and dry under Nitrogen.

o Prepare Cleavage Cocktail: TFA/TIS / H20 (95:2.5:2.5).

o Note: TIS (Triisopropylsilane) is critical to scavenge trityl and Pbf cations, preventing re-
attachment to the Trp or Tyr rings.

e |ncubate for 2-3 hours.

» Precipitate filtrate in cold Diethyl Ether. Centrifuge and dry pellet.

--------
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Figure 2: Fmoc-SPPS synthesis cycle for (D-Lys6)-LH-RH.

Part 3: Conjugation Potential (Targeted Drug
Delivery)

The primary utility of (D-Lys6)-LH-RH in modern drug development is as a targeting vector.
Cancer cells (breast, prostate, ovarian) often overexpress GnRH receptors. Conjugating a
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cytotoxic agent (e.g., Doxorubicin) to the D-Lys6 side chain enables receptor-mediated
endocytosis of the drug, reducing systemic toxicity [2, 4].

Conjugation Protocol: Glutaric Anhydride Linker

This method creates an ester linkage to Doxorubicin and an amide linkage to the peptide.
 Linker Activation (Solution Phase):

o React Doxorubicin (DOX) with Glutaric Anhydride in DMF/DIEA to form Glutaryl-DOX
(hemiglutarate).

o Why: This converts the DOX amine into a carboxylic acid handle.
e Peptide Conjugation:

o Dissolve purified (D-Lys6)-LH-RH in DMF.

o Activate Glutaryl-DOX (1.2 eq) with EDC/NHS to form the NHS-ester.

o Add to peptide solution.[1] Adjust pH to 8.0 with DIEA.

o Mechanism:[3][4][5][6] The activated ester reacts specifically with the

-amine of D-Lys6 (the only primary amine available if the N-terminus is pGlu).

 Purification:

o The resulting conjugate (D-Lys6)-LH-RH-Glutaryl-DOX is hydrophobic. Purify via RP-
HPLC.
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Figure 3: Conjugation pathway for synthesizing the peptide-drug conjugate.

Part 4: Analytical Characterization

Trustworthiness in peptide science relies on rigorous characterization.

HPLC Conditions

« Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5um, 3004, 4.6 x 250 mm).
» Mobile Phase A: 0.1% TFA in Water.[5][7]

» Mobile Phase B: 0.1% TFA in Acetonitrile.

e Gradient: 10% B to 60% B over 30 minutes.

o Detection: UV at 220 nm (peptide bond) and 280 nm (Trp/Tyr).
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o Expectation: (D-Lys6)-LH-RH typically elutes slightly earlier than native GnRH due to the
hydrophilic Lysine, unless conjugated to a hydrophobic drug.

Mass Spectrometry (ESI-MS)

e Theoretical Mass: 1253.4 Da.
e Observed Species: Look for

at ~1254.4 and
at ~627.7.
e QC Check: Absence of +128 Da peaks (indicates incomplete removal of Lys-Boc if used) or

+56 Da (tBu adducts).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Guide: (D-Lys6)-LH-RH Structure, Synthesis,
and Conjugation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593939/docs#technical-guide-d-lys6-lh-rh-structure-
synthesis-and-conjugation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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